Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
CAS No.: 1454848-65-7
Cat. No.: VC2730159
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate - 1454848-65-7](/images/structure/VC2730159.png)
Specification
CAS No. | 1454848-65-7 |
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Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate |
Standard InChI | InChI=1S/C8H10N2O2/c1-12-8(11)7-5-6-3-2-4-10(6)9-7/h5H,2-4H2,1H3 |
Standard InChI Key | CRHQFARYCSJPQS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NN2CCCC2=C1 |
Canonical SMILES | COC(=O)C1=NN2CCCC2=C1 |
Introduction
Chemical Properties and Identification
Physicochemical Properties
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate possesses distinct physicochemical properties that define its behavior in various chemical environments. Table 1 summarizes the key properties of this compound:
Property | Value |
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CAS Registry Number | 1454848-65-7 |
Molecular Formula | C₈H₁₀N₂O₂ |
Molecular Weight | 166.18 g/mol |
Physical State | Solid at room temperature |
PubChem CID | 86280326 |
InChI Key | CRHQFARYCSJPQS-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NN2CCCC2=C1 |
The compound exhibits characteristic properties typical of heterocyclic esters, including moderate polarity due to the presence of the ester group and nitrogen atoms in the ring system .
Structural Identification Methods
Identification and characterization of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate typically involve various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for elucidating the structure, with characteristic signals for the methyl ester group, the methylene groups of the partially saturated pyrrole ring, and the aromatic proton of the pyrazole ring.
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Mass spectrometry provides confirmation of the molecular weight, with the molecular ion peak at m/z 166 corresponding to the formula C₈H₁₀N₂O₂.
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Infrared (IR) spectroscopy reveals characteristic absorption bands, particularly for the C=O stretching of the ester group typically appearing around 1700-1730 cm⁻¹.
These analytical methods collectively provide a comprehensive profile for confirming the identity and purity of the compound .
Synthesis and Preparation Methods
General Synthetic Approaches
Several synthetic routes have been developed for the preparation of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, each with specific advantages depending on the starting materials and desired scale of production.
A significant synthetic pathway involves the separation of isomeric mixtures of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole carboxylates. The ethyl ester analogs of the 2- and 3-carboxylate isomers demonstrate remarkably different stabilities toward alkaline hydrolysis, which provides a basis for their non-chromatographic separation on a large scale . The desired isomer can subsequently be converted to the methyl ester through appropriate transesterification procedures.
Key Synthetic Intermediates
The synthesis often proceeds through important intermediates including:
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Proline-derived meso-ionic compounds (sydnones), which serve as precursors in many synthetic routes
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5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, identified as a key intermediate in the synthesis pathway
The literature indicates that the desired isomer can be efficiently converted into 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, which serves as a crucial intermediate in the synthesis of bicyclic heteroaryl-substituted compounds .
Industrial Scale Considerations
For larger-scale production, several factors must be considered:
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Selective reactions that favor formation of the 2-carboxylate isomer over the 3-carboxylate isomer
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Efficient separation techniques that exploit differences in chemical reactivity
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Optimized reaction conditions to maximize yield and purity
These considerations are particularly important for industrial applications where cost-effectiveness and scalability are crucial factors .
Chemical Reactivity and Transformations
Ester Group Reactivity
The methyl ester functionality in Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate exhibits typical reactivity patterns that can be exploited for various chemical transformations:
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Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
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Transesterification: Reaction with different alcohols can produce various ester derivatives.
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Reduction: The ester can be reduced to form alcohols or aldehydes using appropriate reducing agents.
Studies have demonstrated that the position of the ester group (2- versus 3-position) on the pyrazole ring significantly influences the reactivity toward hydrolysis, with the 2-carboxylate showing distinct behavior compared to the 3-carboxylate isomer .
Heterocyclic Ring Reactivity
The bicyclic heterocyclic core of the molecule presents additional sites for chemical reactions:
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Electrophilic substitution reactions may occur at specific positions of the heterocyclic system
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Nucleophilic addition to the pyrazole ring is possible under certain conditions
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Ring-opening reactions can be achieved under specific reaction conditions
These diverse reaction pathways contribute to the compound's utility as a versatile building block in organic synthesis .
Applications in Research and Development
Pharmaceutical Applications
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate holds significant potential in pharmaceutical research:
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As a key intermediate in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems, which are of interest in antimicrobial drug development
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As a scaffold for the design of compounds with potential biological activities
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In the development of structure-activity relationship studies for drug discovery programs
The fused bicyclic framework provides a rigid template that can be further modified to optimize interactions with biological targets .
Synthetic Applications
In synthetic organic chemistry, the compound serves several important functions:
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As a building block for the construction of more complex heterocyclic systems
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As a precursor for the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, which is a valuable intermediate in various synthetic pathways
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As a model compound for studying the reactivity of fused bicyclic systems
These applications highlight the compound's versatility as a synthetic intermediate in various chemical transformations .
Comparison with Structural Isomers and Related Compounds
Comparison with the 3-Carboxylate Isomer
A significant structural isomer of the title compound is Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate, which differs in the position of the methyl carboxylate group. Table 2 presents a comparative analysis of these two isomers:
Property | 2-Carboxylate Isomer | 3-Carboxylate Isomer |
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CAS Number | 1454848-65-7 | 1798793-81-3 |
Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |
Molecular Weight | 166.18 g/mol | 166.18 g/mol |
SMILES Notation | COC(=O)C1=NN2CCCC2=C1 | COC(=O)C1=C2CCCN2N=C1 |
InChI Key | CRHQFARYCSJPQS-UHFFFAOYSA-N | VNDXYIPWYBJOKP-UHFFFAOYSA-N |
Alkaline Hydrolysis | Different stability profile | Different stability profile |
The positional isomerism significantly affects various properties, including chemical reactivity, particularly toward hydrolysis, which has been exploited for separation purposes .
Related Derivatives
Several related compounds share structural similarities with Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate:
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Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate - the ethyl ester analog
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5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid - the free carboxylic acid
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5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde - a key intermediate in various synthetic pathways
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5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole - a related compound with a methyl substituent at position 5
These structural variations offer opportunities for developing compounds with tailored properties for specific applications .
Supplier | Product Information | Purity | Package Sizes Available |
---|---|---|---|
Ambeed, Inc. | Listed in catalog | Not specified | Various options available |
ChemScene LLC | Listed as preferred partner product | Not specified | Various options available |
Acros Pharmatech | Catalog: PYR760 | 98.00%+ | 250mg, 1g, 5g, 10g, Bulk |
Matrix Scientific | Product number: 127055 | >95% | 1g |
The compound is typically available in various quantities to meet different research needs, from milligram to multi-gram quantities for larger-scale applications .
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